DQP-997-74

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

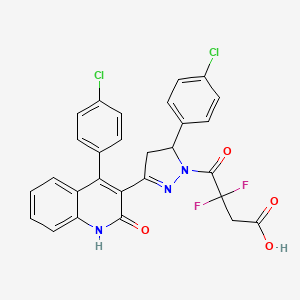

C28H19Cl2F2N3O4 |

|---|---|

Molecular Weight |

570.4 g/mol |

IUPAC Name |

4-[3-(4-chlorophenyl)-5-[4-(4-chlorophenyl)-2-oxo-1H-quinolin-3-yl]-3,4-dihydropyrazol-2-yl]-3,3-difluoro-4-oxobutanoic acid |

InChI |

InChI=1S/C28H19Cl2F2N3O4/c29-17-9-5-15(6-10-17)22-13-21(34-35(22)27(39)28(31,32)14-23(36)37)25-24(16-7-11-18(30)12-8-16)19-3-1-2-4-20(19)33-26(25)38/h1-12,22H,13-14H2,(H,33,38)(H,36,37) |

InChI Key |

XJZPJUOPCITDPJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(N(N=C1C2=C(C3=CC=CC=C3NC2=O)C4=CC=C(C=C4)Cl)C(=O)C(CC(=O)O)(F)F)C5=CC=C(C=C5)Cl |

Origin of Product |

United States |

Foundational & Exploratory

(S)-(−)-DQP-997-74: A Deep Dive into its Selective NMDAR Antagonism

For Researchers, Scientists, and Drug Development Professionals

(S)-(−)-DQP-997-74 has emerged as a potent and highly selective negative allosteric modulator (NAM) of N-methyl-D-aspartate receptors (NMDARs) containing the GluN2C or GluN2D subunits. This technical guide provides a comprehensive overview of its selectivity, mechanism of action, and the experimental protocols used for its characterization, aimed at facilitating further research and development in neuroscience and pharmacology.

Core Selectivity Profile

(S)-(−)-DQP-997-74 demonstrates remarkable selectivity for GluN2C- and GluN2D-containing NMDARs over other NMDAR subunits and related ionotropic glutamate receptors. This selectivity is crucial for its potential as a therapeutic agent, as it allows for the targeted modulation of specific neuronal circuits with minimized off-target effects.

Quantitative Analysis of NMDAR Subunit Selectivity

The inhibitory activity of (S)-(−)-DQP-997-74 has been quantified using electrophysiological techniques, revealing a significant preference for GluN2C and GluN2D subunits. The IC50 values, which represent the concentration of the compound required to inhibit 50% of the receptor's response, are summarized in the table below.

| Receptor Subunit | IC50 (µM) | Fold Selectivity (vs. GluN2D) |

| GluN1/GluN2D | 0.035 | - |

| GluN1/GluN2C | 0.069 | ~2-fold |

| GluN1/GluN2A | 5.2 | >148-fold |

| GluN1/GluN2B | 16 | >457-fold |

Data compiled from multiple sources.[1][2][3][4]

As the data indicates, (S)-(−)-DQP-997-74 is over 100-fold more selective for GluN2C and over 300-fold more selective for GluN2D-containing NMDARs compared to GluN2A and GluN2B-containing receptors.[1][2][3] Furthermore, the compound has shown no significant effects on AMPA or kainate receptors, further highlighting its specific mechanism of action.[1][2][3]

Mechanism of Action: Negative Allosteric Modulation

(S)-(−)-DQP-997-74 functions as a negative allosteric modulator of NMDARs. This means it binds to a site on the receptor that is distinct from the agonist binding site (where glutamate and glycine bind) to decrease the receptor's activity. This inhibition is noncompetitive and voltage-independent.[5][6]

An interesting characteristic of (S)-(−)-DQP-997-74 is its time-dependent enhancement of inhibitory actions in the presence of the agonist glutamate.[1][2] This suggests that the binding or conformational change induced by glutamate may increase the affinity of (S)-(−)-DQP-997-74 for its allosteric site. This property could be particularly effective in attenuating hypersynchronous neuronal activity, such as that seen in epilepsy, which is driven by high-frequency excitatory synaptic transmission.[1][2]

Structural studies have begun to elucidate the binding site and the conformational changes induced by (S)-(−)-DQP-997-74. Cryo-electron microscopy of tri-heteromeric GluN1-2B-2D NMDARs has shown that the inhibitor selectively decouples linker tension in the GluN2D subunit, providing a structural basis for its subtype-selective targeting.[7]

Experimental Protocols

The characterization of (S)-(−)-DQP-997-74's selectivity and potency has primarily relied on electrophysiological recordings from recombinant NMDARs expressed in heterologous systems.

Two-Electrode Voltage-Clamp (TEVC) Recordings in Xenopus laevis Oocytes

This technique is a robust method for studying the properties of ion channels expressed on the surface of oocytes.

Methodology:

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.

-

cRNA Injection: Oocytes are injected with cRNA encoding the desired human NMDAR subunits (e.g., GluN1 and a specific GluN2 subunit).

-

Incubation: Injected oocytes are incubated for 2-5 days to allow for receptor expression.

-

Electrophysiological Recording:

-

Oocytes are placed in a recording chamber and perfused with a recording solution (e.g., containing NaCl, KCl, HEPES, and CaCl2).

-

The oocyte is impaled with two microelectrodes filled with KCl, one for voltage clamping and one for current recording.

-

The membrane potential is clamped at a holding potential (e.g., -40 to -70 mV).

-

-

Compound Application:

-

A stable baseline current is established by applying a solution containing glutamate and glycine.

-

(S)-(−)-DQP-997-74 is then co-applied with the agonists at various concentrations to determine its inhibitory effect.

-

The current response in the presence of the compound is measured and compared to the control response to calculate the percent inhibition.

-

-

Data Analysis: Concentration-response curves are generated by plotting the percent inhibition against the compound concentration. These curves are then fitted with a logistical function to determine the IC50 value.

Whole-Cell Patch-Clamp Recordings in HEK293 Cells

This technique allows for the recording of ionic currents from the entire cell, providing high-resolution data on channel activity.

Methodology:

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with plasmids encoding the desired NMDAR subunits.

-

Cell Plating: Transfected cells are plated onto coverslips for recording.

-

Electrophysiological Recording:

-

A coverslip with adherent cells is placed in a recording chamber on an inverted microscope and perfused with an external solution.

-

A glass micropipette with a fire-polished tip is filled with an internal solution and brought into contact with a cell.

-

A high-resistance seal is formed between the pipette tip and the cell membrane (giga-seal).

-

The cell membrane under the pipette tip is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

The cell is voltage-clamped at a specific holding potential.

-

-

Compound Application: A rapid solution exchange system is used to apply agonists and (S)-(−)-DQP-997-74 to the recorded cell.

-

Data Acquisition and Analysis: The resulting currents are amplified, filtered, and digitized. The peak and steady-state currents are analyzed to determine the extent of inhibition by the compound.

In Vivo Potential and Future Directions

The high selectivity of (S)-(−)-DQP-997-74 for GluN2C/D-containing NMDARs makes it a valuable research tool for dissecting the physiological and pathological roles of these specific receptor subtypes. In vivo studies have shown that (S)-(−)-DQP-997-74 can reduce the number of epileptic events in a murine model of tuberous sclerosis complex (TSC)-induced epilepsy, a condition associated with the upregulation of the GluN2C subunit.[1][2]

While the compound itself has shown limited brain penetration, prodrug strategies, such as esterification of the succinate carboxylate, have been explored to improve its pharmacokinetic profile.[1][2][3] Further development of (S)-(−)-DQP-997-74 and its analogs could lead to novel therapeutic agents for a range of neurological disorders where GluN2C/D subunit dysfunction is implicated, including epilepsy, schizophrenia, and movement disorders.

References

- 1. Development of a Dihydroquinoline–Pyrazoline GluN2C/2D-Selective Negative Allosteric Modulator of the N-Methyl-d-aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a Dihydroquinoline-Pyrazoline GluN2C/2D-Selective Negative Allosteric Modulator of the N-Methyl-d-aspartate Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. US11981652B2 - GluN2C/D subunit selective antagonists of the N-methyl-D-aspartate receptor - Google Patents [patents.google.com]

- 6. Mechanism for Noncompetitive Inhibition by Novel GluN2C/D N-Methyl-d-aspartate Receptor Subunit-Selective Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 9d3b - Gly-,Glu-,(S)-DQP-997-74 bound GluN1a-2B-2D NMDAR - Summary - Protein Data Bank Japan [pdbj.org]

DQP-997-74: A Selective GluN2C/GluN2D Negative Allosteric Modulator

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

DQP-997-74 is a potent and selective negative allosteric modulator (NAM) of N-methyl-D-aspartate receptors (NMDARs) containing the GluN2C or GluN2D subunits.[1][2][3] Developed from the dihydroquinoline-pyrazoline (DQP) chemical series, this compound exhibits significant selectivity over GluN2A and GluN2B-containing NMDARs, making it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of GluN2C/D subunits.[1][3] This document provides a comprehensive overview of the preclinical data available for this compound, including its mechanism of action, in vitro potency, pharmacokinetic profile, and in vivo efficacy. Detailed experimental methodologies and visualizations are provided to support further research and development.

Introduction to this compound and its Target: GluN2C/D-containing NMDARs

N-methyl-D-aspartate receptors (NMDARs) are ionotropic glutamate receptors crucial for excitatory synaptic transmission, synaptic plasticity, learning, and memory.[4] These receptors are heterotetrameric complexes typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits (A-D).[4] The specific GluN2 subunit composition dictates the biophysical and pharmacological properties of the NMDAR complex.[4]

While GluN2A and GluN2B subunits are widely distributed throughout the brain, GluN2C and GluN2D subunits have a more restricted expression pattern, being found predominantly in the cerebellum, thalamus, and other specific neuronal populations. This localized expression suggests that selective modulation of GluN2C/D-containing NMDARs could offer a therapeutic window for treating neurological disorders with fewer side effects than non-selective NMDAR antagonists.

This compound, also referred to as (S)-(−)-2i, emerged from structure-activity relationship studies aimed at improving the selectivity and pharmacokinetic properties of earlier DQP analogues.[1][3] It is a potent NAM that shows a time-dependent enhancement of its inhibitory actions in the presence of glutamate, suggesting a potential to selectively dampen hypersynchronous neuronal activity, such as that observed in epilepsy.[1][5]

Mechanism of Action

This compound functions as a negative allosteric modulator of GluN2C/D-containing NMDARs. Its mechanism is characterized by the following key features:

-

Non-competitive Inhibition: The inhibitory effect of this compound is not overcome by increasing the concentration of the agonists glutamate or glycine, indicating a non-competitive mechanism of action.[6][7]

-

Voltage-Independence: The inhibition is independent of the membrane voltage.[4]

-

Glutamate-Dependent Enhancement: The potency of this compound is enhanced in the presence of glutamate.[1][2] This suggests that the binding of glutamate to the receptor induces a conformational change that increases the affinity of this compound for its allosteric binding site.[1][8] This property is particularly interesting as it implies that the inhibitor may be more effective under conditions of excessive glutamate release.

-

Allosteric Binding Site: this compound binds to a novel allosteric site located in the lower, membrane-proximal portion of the agonist-binding domain of the GluN2C/D subunits.[6]

Signaling Pathway and Proposed Mechanism of this compound Inhibition

Caption: Proposed mechanism of this compound as a negative allosteric modulator of NMDARs.

Quantitative Data

The following tables summarize the in vitro potency and pharmacokinetic parameters of this compound.

Table 1: In Vitro Potency of this compound at NMDAR Subtypes

| NMDAR Subunit | IC₅₀ (µM) | Selectivity vs. GluN2A | Selectivity vs. GluN2B |

| GluN2C | 0.069[1][3] | >100-fold[1][3] | >230-fold |

| GluN2D | 0.035[1][3] | >148-fold | >450-fold |

| GluN2A | 5.2[1][3] | - | - |

| GluN2B | 16[1][3] | - | - |

Data sourced from electrophysiology studies on recombinant NMDARs expressed in HEK cells.[1]

Table 2: Pharmacokinetic Profile of this compound in Mice

| Administration Route | Dose (mg/kg) | Cₘₐₓ (Plasma, ng/mL) | Cₘₐₓ (Brain, ng/g) | Time to Cₘₐₓ (Brain) |

| Intraperitoneal (IP) | 10 | Not Reported | 23[1][8] | Not Reported |

| Intravenous (IV) | 5 | 642 (at 15 min)[1][8] | 14 (at 15 min)[1][8] | 15 min |

These data indicate that this compound has limited brain penetration.[1][8]

In Vivo Efficacy

The anticonvulsant activity of this compound was evaluated in a murine model of tuberous sclerosis complex (TSC)-induced epilepsy, a condition associated with the upregulation of the GluN2C subunit.[1][3] Intraperitoneal administration of this compound at doses of 14 mg/kg and 28 mg/kg significantly reduced the number of spontaneous electrographic seizures.[1]

Experimental Protocols

The following are representative protocols for the key experiments used to characterize this compound.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is for determining the potency and mechanism of action of this compound on recombinant NMDARs expressed in a heterologous system (e.g., HEK293 cells).

Objective: To measure the inhibitory effect of this compound on NMDAR-mediated currents.

Materials:

-

HEK293 cells transiently transfected with plasmids encoding GluN1 and the desired GluN2 subunit (A, B, C, or D).

-

External solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, 100 µM glycine, pH 7.2.

-

Internal (pipette) solution (in mM): 130 CsCl, 10 BAPTA, 10 HEPES, pH 7.2.

-

Agonist solution: External solution containing a saturating concentration of glutamate.

-

This compound stock solution in DMSO.

Procedure:

-

Culture and transfect HEK293 cells with the NMDAR subunit plasmids.

-

Prepare external, internal, and agonist solutions.

-

Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with internal solution.

-

Transfer a coverslip with transfected cells to the recording chamber on an inverted microscope and perfuse with external solution.

-

Establish a whole-cell patch-clamp configuration on a fluorescently identified transfected cell.

-

Clamp the cell at a holding potential of -60 mV.

-

Apply the agonist solution for a brief period (e.g., 5 seconds) to elicit a baseline NMDAR-mediated current.

-

Wash the cell with the external solution.

-

Co-apply the agonist solution with varying concentrations of this compound.

-

Record the peak and steady-state current responses at each concentration.

-

Construct concentration-response curves and fit the data to a logistical equation to determine the IC₅₀ value.

Experimental Workflow: Whole-Cell Patch-Clamp

Caption: Generalized workflow for evaluating NMDAR modulators using whole-cell patch-clamp.

Intracortical EEG Recording in a Mouse Model of Epilepsy

This protocol describes the methodology for assessing the in vivo efficacy of this compound in reducing seizure activity.

Objective: To monitor and quantify spontaneous electrographic seizures in a mouse model of epilepsy following the administration of this compound.

Materials:

-

TSC mouse model of epilepsy (e.g., Tsc1+/- mice).

-

Stereotaxic apparatus.

-

EEG recording system (amplifier, digitizer, software).

-

Implantable microelectrodes.

-

Dental cement.

-

This compound formulation for IP injection.

Procedure:

-

Anesthetize the mouse and place it in the stereotaxic frame.

-

Surgically implant intracortical electrodes in the desired brain region (e.g., somatosensory cortex).

-

Secure the electrode assembly to the skull with dental cement.

-

Allow the animal to recover from surgery.

-

Acclimate the mouse to the recording chamber.

-

Record baseline EEG activity to identify spontaneous seizures.

-

Administer this compound or vehicle via intraperitoneal injection.

-

Continuously record EEG for several hours post-injection.

-

Analyze the EEG data to quantify seizure frequency and duration before and after drug administration.

Pharmacokinetic Analysis in Mice

This protocol outlines the procedure for determining the plasma and brain concentrations of this compound.

Objective: To quantify the levels of this compound in plasma and brain tissue over time following systemic administration.

Materials:

-

C57Bl/6 mice.

-

This compound formulation for IP or IV injection.

-

Blood collection supplies (e.g., heparinized capillaries).

-

Brain harvesting tools.

-

Homogenizer.

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Procedure:

-

Administer this compound to mice via the desired route (IP or IV).

-

At predetermined time points, collect blood samples via cardiac puncture or tail vein bleeding.

-

Perfuse the mice with saline and harvest the brains.

-

Centrifuge the blood samples to separate the plasma.

-

Homogenize the brain tissue.

-

Extract this compound from the plasma and brain homogenates using a suitable solvent precipitation or liquid-liquid extraction method.

-

Analyze the samples using a validated LC-MS/MS method to determine the concentration of this compound.

-

Plot the concentration-time data to determine pharmacokinetic parameters such as Cₘₐₓ and Tₘₐₓ.

Conclusion and Future Directions

This compound is a highly selective and potent negative allosteric modulator of GluN2C/D-containing NMDARs. Its unique glutamate-dependent mechanism of action and in vivo efficacy in a model of epilepsy highlight its potential as both a research tool and a lead compound for the development of novel therapeutics for neurological disorders characterized by GluN2C/D dysfunction.

Future research should focus on:

-

Improving the brain penetrance of this compound through medicinal chemistry efforts, such as the development of prodrugs.[1]

-

Evaluating the efficacy of this compound in other animal models of diseases where GluN2C/D subunits are implicated.

-

Conducting detailed structural biology studies to elucidate the precise binding site and conformational changes induced by this compound.[9]

This in-depth guide provides a solid foundation for scientists and researchers to understand and further investigate the therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A highly sensitive and rapid LC-MS/MS method for quantification of bexarotene in mouse plasma and brain tissue: Application to mice pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of Cediranib in Mouse Plasma and Brain Tissue Using High-Performance Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic and brain distribution study of an anti-glioblastoma agent in mice by HPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Mouse EEG implantation and monitoring [protocols.io]

DQP-997-74: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Selective GluN2C/D Negative Allosteric Modulator

This technical guide provides a comprehensive overview of DQP-997-74, a potent and selective negative allosteric modulator (NAM) of N-methyl-D-aspartate receptors (NMDARs) containing the GluN2C or GluN2D subunits. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting these specific NMDAR subtypes in various neurological disorders.

Core Compound Properties

This compound, also known as (S)-(-)-2i, is a dihydroquinoline-pyrazoline derivative with the CAS Number 2377187-09-0.[1][2] It has demonstrated significant potential in preclinical studies for conditions such as epilepsy.[1][2][3][4]

| Property | Value | Source |

| CAS Number | 2377187-09-0 | [1][2] |

| Molecular Formula | C28H19Cl2F2N3O4 | [5] |

| Molecular Weight | 570.37 g/mol | [1][5] |

| Appearance | Solid, Off-white to light yellow | [1] |

| Solubility | Soluble in DMSO | [2] |

Pharmacological Profile

This compound functions as a selective negative allosteric modulator of NMDARs, with a pronounced selectivity for those containing the GluN2C and GluN2D subunits.[1][5][6] This selectivity is a key feature, offering the potential for targeted therapeutic intervention with a reduced risk of side effects associated with non-selective NMDAR antagonists.

| Target | IC50 | Selectivity | Source |

| GluN2C | 0.069 μM (69 nM) | >100-fold vs. GluN2A | [1][3][4][5] |

| GluN2D | 0.035 μM (35 nM) | >300-fold vs. GluN2B | [1][3][4][5] |

| GluN2A | 5.2 μM | - | [1][3][4] |

| GluN2B | 16 μM | - | [1][3][4] |

The compound exhibits no significant effects on AMPA, kainate, or GluN1/GluN3 receptors, further highlighting its specificity.[3][4][7]

Mechanism of Action

This compound's mechanism of action is characterized by its glutamate-dependent inhibition. It acts synergistically with the agonist glutamate, showing a time-dependent increase in its inhibitory potency.[1][3][7] This suggests that the compound's binding affinity to the NMDAR complex is enhanced in the presence of glutamate, which could be particularly effective in conditions of excessive glutamatergic activity.[3][4]

The binding of this compound to the GluN2D subunit has been shown to selectively decouple linker tension, providing insights into subtype-selective targeting for cognitive modulation.[8]

Mechanism of this compound action on a GluN1/GluN2D NMDAR.

Experimental Protocols

In Vivo Pharmacokinetic Studies

Pharmacokinetic properties of this compound have been evaluated in C57Bl/6 mice.[7][9]

These studies indicate that while this compound does penetrate the blood-brain barrier, its brain exposure is limited, suggesting that prodrug strategies may be necessary to enhance its therapeutic potential for central nervous system disorders.[3][4]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Development of a Dihydroquinoline-Pyrazoline GluN2C/2D-Selective Negative Allosteric Modulator of the N-Methyl-d-aspartate Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (S)-(-)-DQP-997-74 Datasheet DC Chemicals [dcchemicals.com]

- 6. (S)-(-)-DQP-997-74|CAS |DC Chemicals [dcchemicals.com]

- 7. Development of a Dihydroquinoline–Pyrazoline GluN2C/2D-Selective Negative Allosteric Modulator of the N-Methyl-d-aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 9d3b - Gly-,Glu-,(S)-DQP-997-74 bound GluN1a-2B-2D NMDAR - Summary - Protein Data Bank Japan [pdbj.org]

- 9. pubs.acs.org [pubs.acs.org]

The Discovery and Synthesis of DQP-997-74: A Potent and Selective GluN2C/2D Negative Allosteric Modulator

A Technical Guide for Researchers and Drug Development Professionals

Abstract

DQP-997-74 is a novel, potent, and highly selective negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2C or GluN2D subunits. This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of this compound. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting GluN2C/2D-containing NMDA receptors in neurological disorders such as epilepsy and other conditions characterized by neuronal hyperexcitability. This document details the structure-activity relationship studies that led to the identification of this compound, its in vitro and in vivo pharmacological properties, and the experimental protocols utilized in its characterization.

Introduction

N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity, learning, and memory. The functional diversity of NMDA receptors arises from the assembly of different subunits, with the GluN2 subunit composition (GluN2A-D) dictating the receptor's biophysical and pharmacological properties. The GluN2C and GluN2D subunits are of particular interest as they exhibit a more restricted expression pattern in the central nervous system compared to GluN2A and GluN2B, suggesting that their selective modulation could offer a more targeted therapeutic approach with fewer side effects.

This compound, a dihydroquinoline-pyrazoline derivative, emerged from a medicinal chemistry effort to optimize a preceding compound, DQP-26.[1][2] The goal was to improve selectivity for GluN2C/2D subunits and enhance pharmacokinetic properties, particularly brain penetration.[1][2] This guide will detail the scientific journey from the initial lead compound to the characterization of this compound as a promising research tool and potential therapeutic lead.

Discovery and Structure-Activity Relationship (SAR)

The development of this compound was driven by systematic structure-activity relationship (SAR) studies of the dihydroquinoline-pyrazoline scaffold. The parent compound, DQP-26, showed promising selectivity for GluN2C/D over GluN2A/B subunits but had suboptimal potency and pharmacokinetic properties.[1][2]

The key structural modification leading to this compound was the introduction of a difluorosuccinate moiety. This modification significantly enhanced the compound's potency and selectivity. Further investigation revealed that the (S)-enantiomer of this compound is the more active and selective stereoisomer.[3]

Synthesis of (S)-(-)-DQP-997-74

The synthesis of (S)-(-)-DQP-997-74 is a multi-step process involving the preparation of the dihydroquinoline and pyrazoline core structures, followed by their coupling and the introduction of the difluorosuccinate side chain. The general synthetic approach is outlined below. The synthesis of the pyrazoline core is a key step, often achieved through the reaction of a chalcone with a hydrazine derivative.[4] The dihydroquinolinone component can be synthesized through various established methods.

Disclaimer: The following is a generalized synthetic scheme based on available literature for related compounds. The exact, detailed protocol for the industrial-scale synthesis may vary.

Pharmacological Characterization

In Vitro Potency and Selectivity

This compound demonstrates high potency and selectivity for NMDA receptors containing GluN2C and GluN2D subunits. The inhibitory activity was determined using two-electrode voltage-clamp electrophysiology in Xenopus oocytes or whole-cell patch-clamp recordings in HEK293 cells expressing recombinant NMDA receptor subtypes.

| Receptor Subtype | IC50 (µM) |

| GluN1/GluN2A | 5.2[1][2] |

| GluN1/GluN2B | 16[1][2] |

| GluN1/GluN2C | 0.069[1][2] |

| GluN1/GluN2D | 0.035[1][2] |

| Table 1: In Vitro Potency (IC50) of this compound at different NMDA receptor subtypes. |

Mechanism of Action

This compound acts as a negative allosteric modulator, meaning it binds to a site on the NMDA receptor that is distinct from the glutamate or glycine binding sites. This binding reduces the channel's probability of opening in response to agonist binding, thereby inhibiting receptor function.

In Vivo Efficacy

The in vivo efficacy of this compound was evaluated in a murine model of tuberous sclerosis complex (TSC), a genetic disorder that often leads to epilepsy and is associated with upregulation of the GluN2C subunit.[2] In the Tsc1+/- mouse model, administration of this compound significantly reduced the frequency of epileptic seizures.[2]

Pharmacokinetics

Pharmacokinetic studies in mice have provided initial data on the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

| Parameter | Route | Dose (mg/kg) | Value | Unit |

| Brain Cmax | IP | 10 | 23 | ng/g |

| Brain Cmax | IV | 5 | 14 | ng/g |

| Plasma Cmax | IV | 5 | 642 | ng/mL |

| Table 2: Pharmacokinetic parameters of this compound in mice.[3][5] |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology in HEK293 Cells

This protocol describes the method used to determine the in vitro potency and selectivity of this compound.

-

Cell Culture: HEK293 cells are transiently transfected with plasmids encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2D).

-

Electrode Preparation: Borosilicate glass pipettes are pulled to a resistance of 3-5 MΩ and filled with an internal solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 MgCl2, adjusted to pH 7.2 with CsOH.

-

Recording: Whole-cell voltage-clamp recordings are performed at a holding potential of -60 mV.

-

Drug Application: NMDA receptor currents are elicited by the application of glutamate (100 µM) and glycine (30 µM). This compound is co-applied at varying concentrations to determine the concentration-response curve and calculate the IC50 value.

-

Data Analysis: Currents are recorded and analyzed using pCLAMP software. IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

In Vivo Efficacy in a Tuberous Sclerosis Complex (TSC) Mouse Model

This protocol outlines the procedure for assessing the anti-seizure effects of this compound in vivo.

-

Animal Model: Tsc1+/- mice, which spontaneously develop seizures, are used.

-

EEG Implantation: Mice are surgically implanted with cortical electrodes for electroencephalogram (EEG) recording.

-

Baseline Recording: Baseline seizure frequency is recorded for a defined period (e.g., 48 hours) before drug administration.

-

Drug Administration: this compound is administered via intraperitoneal (IP) injection at a specified dose.

-

Post-treatment Recording: EEG is continuously recorded after drug administration to monitor seizure frequency and duration.

-

Data Analysis: The number and duration of seizures before and after treatment are compared to determine the efficacy of this compound.

Conclusion

This compound is a highly potent and selective negative allosteric modulator of GluN2C/2D-containing NMDA receptors. Its discovery represents a significant advancement in the development of targeted therapies for neurological disorders. The data presented in this guide demonstrate its potential as a valuable research tool for dissecting the roles of GluN2C and GluN2D subunits in brain function and disease, and as a promising lead compound for the development of novel therapeutics. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. Estimating the Ca2+ Permeability of NMDA Receptors with Whole-Cell Patch-Clamp Electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. One-channel Cell-attached Patch-clamp Recording - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rapamycin Prevents Epilepsy in a Mouse Model of Tuberous Sclerosis Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pure.psu.edu [pure.psu.edu]

- 5. Whole Cell Patch Clamp Protocol [protocols.io]

An In-depth Technical Guide to the Pharmacological Profile of DQP-997-74

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological properties of DQP-997-74, a novel negative allosteric modulator (NAM) of the N-methyl-D-aspartate receptor (NMDAR). This compound, also known as (S)-(-)-2i, demonstrates high selectivity for NMDARs containing the GluN2C and GluN2D subunits, making it a valuable research tool and a potential therapeutic candidate for neurological disorders associated with these specific receptor subtypes.

Mechanism of Action

This compound functions as a selective negative allosteric modulator of NMDARs, with a pronounced preference for those containing GluN2C or GluN2D subunits.[1][2][3][4][5][6] Its inhibitory action is dependent on the presence of the agonist glutamate, indicating that this compound's binding affinity for the receptor increases after glutamate binds.[1][6] This glutamate-dependent mechanism suggests that this compound may be particularly effective at attenuating the hypersynchronous neuronal activity characteristic of certain pathological states, such as epilepsy, which are driven by high-frequency excitatory synaptic transmission.[1][4][7] The (S)-enantiomer is reported to be more potent and selective than the R-enantiomer.[4]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, including its in vitro potency at various NMDAR subunits and its in vivo pharmacokinetic properties in mice.

Table 1: In Vitro Potency and Selectivity of this compound

| Receptor Subunit | IC₅₀ (µM) | Selectivity vs. GluN2A | Selectivity vs. GluN2B |

|---|---|---|---|

| GluN2A | 5.2 | - | ~3x |

| GluN2B | 16 | ~2.3x | - |

| GluN2C | 0.069 | >100-fold | >230-fold |

| GluN2D | 0.035 | >100-fold | >300-fold |

Data sourced from multiple references.[1][2][3][4][5][6]

This compound shows no significant activity on AMPA, kainate, or GluN1/GluN3 receptors.[1][2][3][4][5]

Table 2: In Vivo Pharmacokinetics of this compound in C57Bl/6 Mice

| Administration Route | Dose (mg/kg) | Cₘₐₓ in Plasma (ng/mL) | Cₘₐₓ in Brain (ng/g) | Time to Cₘₐₓ |

|---|---|---|---|---|

| Intraperitoneal (IP) | 10 | Not Reported | 23 | Not Reported |

| Intravenous (IV) | 5 | 642 | 14 | 15 min |

Data sourced from reference[1].

The low brain concentrations observed suggest that this compound has poor brain penetration.[1] However, esterification of the succinate carboxylate group has been suggested as a strategy to improve brain penetration.[1][5][7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

This protocol was used to determine the potency and selectivity of this compound on different NMDAR subunits.

-

Cell Culture and Transfection: Human embryonic kidney (HEK) cells were cultured and transfected with plasmids encoding the different NMDAR subunits (GluN1, GluN2A, GluN2B, GluN2C, and GluN2D).

-

Electrophysiological Recordings: Whole-cell voltage-clamp recordings were performed on the transfected HEK cells.

-

Drug Application: A control response was established by applying glutamate and glycine to activate the NMDARs. This compound was then pre-applied or co-applied with the agonists at varying concentrations.

-

Data Analysis: The inhibitory effect of this compound was measured as a reduction in the glutamate-evoked current. Concentration-response curves were generated to calculate the IC₅₀ values for each receptor subunit. The glutamate-dependent mechanism was investigated by comparing the inhibitory effects during peak and steady-state current responses.[1][6]

This study aimed to determine the plasma and brain concentrations of this compound following systemic administration in mice.

-

Animal Model: C57Bl/6 mice were used for the study.

-

Drug Administration: this compound was administered either via intraperitoneal (IP) injection at 10 mg/kg or intravenous (IV) injection at 5 mg/kg.[1]

-

Sample Collection: At various time points post-administration, blood and brain tissue samples were collected from the mice.

-

Bioanalysis: The concentration of this compound in the plasma and brain homogenates was quantified using a suitable bioanalytical method (e.g., liquid chromatography-mass spectrometry).

-

Data Analysis: The concentration-time profiles were plotted to determine key pharmacokinetic parameters such as Cₘₐₓ and the time to reach Cₘₐₓ.[1]

This study evaluated the antiepileptic potential of this compound in a relevant disease model.

-

Animal Model: A murine model of tuberous sclerosis complex (TSC)-induced epilepsy was used. This model is associated with the upregulation of the GluN2C subunit.[1][7][8]

-

Surgical Preparation: Mice were implanted with intracortical electrodes for electroencephalogram (EEG) recordings to monitor seizure activity.

-

Drug Administration: this compound was administered via IP injection at doses of 7, 14, and 28 mg/kg.[8]

-

EEG Monitoring: Continuous EEG recordings were performed before and after drug administration to monitor for spontaneous electrographic seizures.

-

Data Analysis: The frequency, duration, and amplitude of seizures were quantified and compared between the pre- and post-drug administration periods to assess the antiepileptic efficacy of this compound.[8]

Summary and Future Directions

This compound is a highly selective and potent negative allosteric modulator of GluN2C/D-containing NMDARs. Its glutamate-dependent mechanism of action and demonstrated efficacy in a preclinical model of epilepsy highlight its potential as a valuable pharmacological tool and a starting point for the development of novel therapeutics for neurological disorders. Future research should focus on improving the pharmacokinetic profile of this compound series to enhance brain penetration and enable further in vivo characterization and therapeutic development. The development of prodrugs is one promising strategy to achieve this goal.[1]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Development of a Dihydroquinoline-Pyrazoline GluN2C/2D-Selective Negative Allosteric Modulator of the N-Methyl-d-aspartate Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. DQP-26 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. Development of a Dihydroquinoline–Pyrazoline GluN2C/2D-Selective Negative Allosteric Modulator of the N-Methyl-d-aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (S)-(-)-DQP-997-74 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

In Vitro Characterization of DQP-997-74: A Negative Allosteric Modulator of GluN2C/2D-Containing NMDA Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological profile of DQP-997-74, a potent and selective negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2C or GluN2D subunits. The data and methodologies presented herein are compiled from published research to facilitate further investigation and drug development efforts targeting these specific NMDA receptor subtypes.

Introduction

Subunit-selective modulation of NMDA receptors is a promising therapeutic strategy for a variety of neurological disorders.[1][2] this compound, also known as (S)-(-)-2i, has emerged from structure-activity relationship studies as a lead compound with high selectivity for GluN2C- and GluN2D-containing NMDA receptors over other subtypes.[1][3][4] This document details its binding affinity, selectivity, and mechanism of action as characterized through a series of in vitro assays.

Quantitative Analysis of In Vitro Activity

The inhibitory activity and selectivity of this compound were determined using electrophysiological recordings in HEK cells expressing different NMDA receptor subunit combinations. The half-maximal inhibitory concentrations (IC50) demonstrate a significant preference for GluN2C- and GluN2D-containing receptors.

| NMDAR Subtype | IC50 (µM) | Selectivity Fold (vs. GluN2A) | Selectivity Fold (vs. GluN2B) |

| GluN1/GluN2A | 5.2 | - | ~3 |

| GluN1/GluN2B | 16 | ~0.3 | - |

| GluN1/GluN2C | 0.069 | >75 | >230 |

| GluN1/GluN2D | 0.035 | >148 | >457 |

Table 1: Inhibitory Potency and Selectivity of this compound at Recombinant NMDA Receptors. Data sourced from references[1][3][4].

Furthermore, this compound was shown to have no significant effect on AMPA, kainate, or GluN1/GluN3 receptors, highlighting its specificity for its target NMDA receptor subtypes.[1][3][4]

Mechanism of Action: Negative Allosteric Modulation

This compound acts as a negative allosteric modulator of NMDA receptors. Its inhibitory action is noncompetitive and voltage-independent, meaning it does not compete with the binding of the agonists glutamate or glycine and its potency is not affected by the membrane potential.[5][6]

A key characteristic of this compound's mechanism is its dependence on the presence of glutamate.[3][4] The affinity of this compound for the receptor increases after glutamate binds, leading to a time-dependent enhancement of its inhibitory effect.[1][3][4] This suggests that this compound preferentially binds to and stabilizes a desensitized or inhibited state of the receptor in the presence of the agonist.

Experimental Protocols

The following sections detail the methodologies employed for the in vitro characterization of this compound.

Cell Culture and Transfection

HEK293 cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics. For electrophysiological recordings, cells were transiently transfected with plasmids encoding the desired NMDA receptor subunits (e.g., GluN1, GluN2A, GluN2B, GluN2C, or GluN2D) using a suitable transfection reagent. Recordings were typically performed 24-48 hours post-transfection.

Electrophysiology

Whole-cell patch-clamp recordings were performed to measure NMDA receptor-mediated currents.

-

Recording Solution (Extracellular): Contained (in mM): 150 NaCl, 2.5 KCl, 10 HEPES, 0.01 EDTA, and 1 CaCl2, adjusted to a pH of 7.4. Glycine (co-agonist) was also included at a concentration of 30 µM.

-

Recording Solution (Intracellular): Contained (in mM): 110 D-gluconate, 110 CsOH, 30 CsCl, 5 HEPES, 4 NaCl, 1 CaCl2, 5 BAPTA, and 2 Mg-ATP, adjusted to a pH of 7.35.

-

Procedure: Cells were voltage-clamped at -60 mV. NMDA receptor currents were evoked by the application of glutamate (100 µM). This compound was applied at varying concentrations to determine its inhibitory effect. The IC50 values were calculated by fitting the concentration-response data to a logistical equation.

Conclusion

This compound is a highly potent and selective negative allosteric modulator of GluN2C/2D-containing NMDA receptors. Its glutamate-dependent mechanism of action provides a valuable tool for studying the physiological and pathological roles of these specific receptor subtypes. The detailed in vitro characterization summarized in this guide underscores its potential as a lead compound for the development of novel therapeutics for neurological disorders where GluN2C/2D receptor activity is implicated.

References

- 1. Development of a Dihydroquinoline-Pyrazoline GluN2C/2D-Selective Negative Allosteric Modulator of the N-Methyl-d-aspartate Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Development of a Dihydroquinoline–Pyrazoline GluN2C/2D-Selective Negative Allosteric Modulator of the N-Methyl-d-aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. umimpact.umt.edu [umimpact.umt.edu]

- 6. Mechanism for Noncompetitive Inhibition by Novel GluN2C/D N-Methyl-d-aspartate Receptor Subunit-Selective Modulators - PMC [pmc.ncbi.nlm.nih.gov]

DQP-997-74 as a Negative Allosteric Modulator of N-methyl-D-aspartate (NMDA) Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DQP-997-74 is a potent and selective negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2C or GluN2D subunits.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key pharmacological data, and detailed experimental protocols for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals working on novel therapeutics targeting the glutamatergic system. Subunit-selective inhibition of NMDA receptors is a promising therapeutic strategy for several neurological disorders, including epilepsy, Alzheimer's disease, and Parkinson's disease.[1]

Introduction

The NMDA receptor, a glutamate-gated ion channel, plays a crucial role in synaptic plasticity, learning, and memory.[3] Dysregulation of NMDA receptor activity is implicated in various neurological and psychiatric disorders. While non-selective NMDA receptor antagonists have been explored clinically, their use has been limited by significant side effects. This has driven the search for subunit-selective modulators that can offer a better therapeutic window.

This compound, a dihydroquinoline-pyrazoline derivative, has emerged as a highly selective NAM for GluN2C- and GluN2D-containing NMDA receptors.[1][2] It exhibits significantly lower potency at GluN2A- and GluN2B-containing receptors, offering a promising tool for dissecting the physiological and pathological roles of GluN2C/D subunits and as a potential therapeutic lead.

Mechanism of Action: Glutamate-Dependent Negative Allosteric Modulation

This compound acts as a negative allosteric modulator, meaning it binds to a site on the NMDA receptor distinct from the agonist binding site to reduce the receptor's response to glutamate. A key feature of this compound's mechanism is its dependence on the presence of the agonist glutamate.[1][2] The binding affinity of this compound for the NMDA receptor is enhanced when glutamate is bound to the receptor. This results in a time-dependent increase in the inhibitory effect of this compound, which could be particularly effective at attenuating the excessive, high-frequency synaptic transmission associated with pathological conditions like epilepsy.[1][2]

References

- 1. Development of a Dihydroquinoline-Pyrazoline GluN2C/2D-Selective Negative Allosteric Modulator of the N-Methyl-d-aspartate Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of a Dihydroquinoline–Pyrazoline GluN2C/2D-Selective Negative Allosteric Modulator of the N-Methyl-d-aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Unveiling the Cellular Interactions of DQP-997-74: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cellular targets and mechanism of action of DQP-997-74, a selective negative allosteric modulator of the N-methyl-d-aspartate (NMDA) receptor. The information presented herein is intended for researchers, scientists, and drug development professionals investigating novel therapeutics for neurological disorders.

Core Cellular Target: GluN2C and GluN2D Subunits of the NMDA Receptor

This compound exhibits a high degree of selectivity for NMDA receptors containing the GluN2C and GluN2D subunits.[1][2][3] This selectivity is critical for its potential therapeutic applications, as it allows for targeted modulation of specific neuronal circuits while minimizing off-target effects.

Quantitative Analysis of this compound Potency

The inhibitory potency of this compound has been quantified using half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of the receptor's response. The data clearly demonstrates the compound's preference for GluN2C and GluN2D subunits over GluN2A and GluN2B.[1][2][3]

| NMDA Receptor Subunit | IC50 (µM) | Fold Selectivity (vs. GluN2A) | Fold Selectivity (vs. GluN2B) |

| GluN2C | 0.069 | >100 | >230 |

| GluN2D | 0.035 | >148 | >457 |

| GluN2A | 5.2 | 1 | ~3 |

| GluN2B | 16 | ~0.3 | 1 |

Data compiled from multiple sources.[1][2][3]

Mechanism of Action: Negative Allosteric Modulation

This compound functions as a negative allosteric modulator (NAM), meaning it binds to a site on the NMDA receptor distinct from the agonist binding site for glutamate and glycine.[1] This binding event does not directly block the ion channel but rather reduces the probability of the channel opening in response to agonist binding.

A key characteristic of this compound's mechanism is its glutamate-dependent activity. The presence of glutamate enhances the binding affinity and inhibitory potency of this compound.[1] This suggests that the compound is more effective at inhibiting overactive NMDA receptors, a hallmark of several neurological conditions.

Experimental Protocols

The following sections outline the key experimental methodologies used to characterize the cellular targets and mechanism of action of this compound.

In Vitro Electrophysiology

1. Two-Electrode Voltage-Clamp (TEVC) in Xenopus laevis Oocytes

This technique is used to express specific NMDA receptor subunit combinations and measure the effect of this compound on their function.

-

Oocyte Preparation: Stage V-VI oocytes are harvested from female Xenopus laevis frogs and defolliculated.

-

cRNA Injection: Oocytes are injected with cRNAs encoding the desired human NMDA receptor subunits (e.g., GluN1 and GluN2A, GluN2B, GluN2C, or GluN2D).

-

Recording: After 24-72 hours of incubation, oocytes are placed in a recording chamber and perfused with a recording solution. Two microelectrodes are inserted into the oocyte, one to measure membrane potential and the other to inject current.

-

Drug Application: A baseline response is established by applying glutamate and glycine. This compound is then co-applied with the agonists at various concentrations to determine its inhibitory effect.

-

Data Analysis: The current responses are measured, and IC50 values are calculated by fitting the concentration-response data to a logistical equation.

2. Whole-Cell Patch-Clamp in HEK293 Cells

This method allows for the study of this compound's effects on NMDA receptors in a mammalian cell line.

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with plasmids encoding the desired NMDA receptor subunits.

-

Recording: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane. The membrane patch is then ruptured to allow for whole-cell recording.

-

Drug Application: The extracellular solution containing glutamate and glycine is perfused over the cell to elicit a baseline current. This compound is then added to the perfusate to assess its inhibitory activity.

-

Data Analysis: Changes in the amplitude and kinetics of the NMDA receptor-mediated currents are measured and analyzed.

In Vivo Efficacy Studies

Murine Model of Tuberous Sclerosis Complex (TSC)-Induced Epilepsy

The anticonvulsant effects of this compound have been evaluated in a genetically modified mouse model that recapitulates key features of TSC, a neurological disorder characterized by epilepsy.[1]

-

Animal Model: Heterozygous Tsc1+/- mice, which exhibit spontaneous seizures, are used.

-

Drug Administration: this compound is administered to the mice, typically via intraperitoneal (IP) injection.

-

Seizure Monitoring: Electroencephalography (EEG) is used to continuously monitor brain activity and quantify seizure frequency and duration before and after drug administration.

-

Data Analysis: The number and duration of seizures in the this compound-treated group are compared to a vehicle-treated control group to determine the compound's efficacy.

Summary and Future Directions

This compound is a potent and selective negative allosteric modulator of GluN2C/D-containing NMDA receptors. Its unique mechanism of action, characterized by glutamate-dependent inhibition, makes it a promising candidate for the treatment of neurological disorders associated with NMDA receptor hyperactivity, such as certain forms of epilepsy. The experimental protocols outlined in this guide provide a framework for further investigation into the therapeutic potential of this compound and other selective NMDA receptor modulators. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to explore its efficacy in a broader range of neurological disease models.

References

- 1. Development of a Dihydroquinoline–Pyrazoline GluN2C/2D-Selective Negative Allosteric Modulator of the N-Methyl-d-aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a Dihydroquinoline-Pyrazoline GluN2C/2D-Selective Negative Allosteric Modulator of the N-Methyl-d-aspartate Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

Methodological & Application

DQP-997-74 experimental protocol for cell culture

For Research Use Only. Not for use in diagnostic procedures.

Introduction

DQP-997-74 is a potent and selective negative allosteric modulator (NAM) of the N-methyl-D-aspartate receptor (NMDAR) with high selectivity for subunits GluN2C and GluN2D.[1][2][3] As a member of the dihydroquinoline-pyrazoline (DQP) class of compounds, this compound offers a valuable tool for investigating the physiological and pathological roles of GluN2C/D-containing NMDARs.[1][2][3] These receptors are implicated in various neurological disorders, and their selective inhibition is a promising therapeutic strategy.[1][2] These application notes provide detailed protocols for the in vitro characterization of this compound in cell culture systems.

Quantitative Data Summary

The following tables present representative data on the in vitro activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound on NMDAR Subtypes

| NMDAR Subtype | IC50 (µM) |

| GluN2C | 0.069 |

| GluN2D | 0.035 |

| GluN2A | 5.2 |

| GluN2B | 16 |

Data adapted from literature.[1][2][3]

Table 2: Cytotoxicity of this compound in a Neuronal Cell Line (e.g., SH-SY5Y)

| Treatment Duration | IC50 (µM) |

| 24 hours | > 100 |

| 48 hours | 85.3 |

| 72 hours | 52.1 |

Hypothetical data for illustrative purposes.

Experimental Protocols

This protocol describes the general procedure for maintaining a neuronal cell line (e.g., SH-SY5Y) suitable for studying the effects of this compound.

-

Cell Line: SH-SY5Y (human neuroblastoma cell line)

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM)/F-12 (1:1) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% MEM Non-Essential Amino Acids.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using a suitable dissociation reagent (e.g., Trypsin-EDTA). Resuspend the cells in fresh medium and re-plate at the desired density.

This protocol outlines the use of the MTT assay to determine the effect of this compound on cell viability.[4][5][6][7][8]

-

Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium and incubate overnight.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations.

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO at the same concentration as the highest this compound concentration).

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[5]

-

Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[5]

-

Absorbance Measurement: Incubate the plate overnight in the incubator. Measure the absorbance at 570 nm using a microplate reader.[4][7]

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

This protocol describes the detection of apoptosis induced by this compound using flow cytometry.[9][10][11][12]

-

Cell Seeding and Treatment: Seed SH-SY5Y cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment. Treat the cells with this compound at various concentrations for the desired duration.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cells once with cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[10]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13]

-

Sample Preparation for Flow Cytometry: Add 400 µL of 1X Annexin V binding buffer to each tube.[10]

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while double-positive cells are in late apoptosis or necrosis.[9][10]

Visualizations

Caption: this compound signaling pathway.

Caption: Experimental workflow for the MTT assay.

References

- 1. Development of a Dihydroquinoline-Pyrazoline GluN2C/2D-Selective Negative Allosteric Modulator of the N-Methyl-d-aspartate Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of a Dihydroquinoline–Pyrazoline GluN2C/2D-Selective Negative Allosteric Modulator of the N-Methyl-d-aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 6. broadpharm.com [broadpharm.com]

- 7. Cell Counting & Health Analysis [sigmaaldrich.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 13. kumc.edu [kumc.edu]

Application Notes and Protocols for In Vivo Administration of DQP-997-74 in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of DQP-997-74, a selective negative allosteric modulator (NAM) of GluN2C/2D-containing N-methyl-D-aspartate (NMDA) receptors. This document is intended to guide researchers in pharmacology, neuroscience, and drug development in designing and executing in vivo studies in mice.

Introduction to this compound

This compound, also known as (S)-(-)-2i, is a potent and selective antagonist for NMDA receptors containing the GluN2C or GluN2D subunits.[1][2][3] It exhibits significantly lower activity at NMDA receptors containing GluN2A and GluN2B subunits, as well as at AMPA and kainate receptors.[1][2][3] This selectivity makes this compound a valuable research tool for investigating the physiological and pathophysiological roles of GluN2C/2D-containing NMDA receptors.[2][3] Preclinical studies have demonstrated its potential therapeutic efficacy in neurological disorders characterized by hypersynchronous neuronal activity, such as certain forms of epilepsy.[1][2]

Mechanism of Action

This compound functions as a negative allosteric modulator of the NMDA receptor.[1][2][3] Its inhibitory action is dependent on the presence of the agonist glutamate.[1][4] this compound binds to a site on the receptor that is distinct from the agonist binding site, thereby reducing the channel's opening probability in response to glutamate.[5][6] This modulation of receptor activity is voltage-independent.[6][7] The mechanism involves an agonist-induced increase in the potency of the inhibitor.[1][4] Specifically, this compound can bind to the receptor with lower affinity in the absence of glutamate, and upon glutamate binding, the inhibitor's affinity increases, leading to a more pronounced inhibition of the receptor's function.[1][4]

Quantitative Data Presentation

In Vitro Potency and Selectivity

The following table summarizes the in vitro inhibitory activity of this compound on different NMDA receptor subtypes.

| Receptor Subtype | IC₅₀ (µM) | Fold Selectivity (vs. GluN2A) | Fold Selectivity (vs. GluN2B) |

| GluN1/GluN2A | 5.2 | - | >3 |

| GluN1/GluN2B | 16 | >3 | - |

| GluN1/GluN2C | 0.069 | >75 | >230 |

| GluN1/GluN2D | 0.035 | >148 | >457 |

| Data sourced from references[1][2][3][4]. |

In Vivo Pharmacokinetics in Mice

Pharmacokinetic parameters of this compound were evaluated in C57Bl/6 mice.[1]

| Administration Route | Dose (mg/kg) | Cₘₐₓ in Plasma (ng/mL) | Cₘₐₓ in Brain (ng/g) | Time to Cₘₐₓ |

| Intraperitoneal (IP) | 10 | Not Reported | 23 | Not Reported |

| Intravenous (IV) | 5 | 642 | 14 | 15 min |

| Data sourced from reference[1]. |

In Vivo Efficacy in a Tuberous Sclerosis Complex (TSC) Mouse Model

The anti-seizure effects of this compound were assessed in a Tsc1+/- mouse model of TSC-induced epilepsy.[1]

| Dose (mg/kg, IP) | Number of Mice | Outcome |

| 7 | 3 | Not specified |

| 14 | 4 | Significant reduction in spontaneous electrographic seizures. Seizures were completely stopped in 2 of 4 mice. |

| 28 | 5 | Immediate cessation of epileptic events. Seizures were completely stopped in 4 of 5 mice. |

| Data sourced from references[1][8]. |

Experimental Protocols

This compound Formulation and Administration

This protocol outlines the preparation of this compound for intraperitoneal and intravenous administration in mice.

Materials:

-

This compound powder

-

Polyethylene glycol 400 (PEG400)

-

Sterile Water for Injection

-

N-methyl-2-pyrrolidone (NMP)

-

Solutol HS-15

-

Sterile Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

-

Appropriate syringes and needles for IP and IV injections

Protocol for Intraperitoneal (IP) Administration:

-

Vehicle Preparation: Prepare a 50:50 (v/v) solution of PEG400 and sterile water. For example, mix 5 mL of PEG400 with 5 mL of sterile water.

-

Dosing Solution Preparation:

-

Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the number and weight of the mice.

-

Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.

-

Add the appropriate volume of the 50:50 PEG400/water vehicle to achieve the final desired concentration.

-

Vortex the solution vigorously. If necessary, sonicate briefly to ensure complete dissolution. The final solution should be clear.

-

-

Administration:

-

Administer the prepared solution to C57Bl/6 mice via intraperitoneal injection.[1] The injection volume should be adjusted based on the mouse's body weight (typically 5-10 mL/kg).

-

Protocol for Intravenous (IV) Administration:

-

Vehicle Preparation: Prepare the vehicle by mixing 5% N-methyl-2-pyrrolidone, 5% Solutol HS-15, and 90% sterile saline.[1]

-

Dosing Solution Preparation:

-

Calculate and weigh the required amount of this compound.

-

Dissolve the compound in the prepared vehicle to the desired final concentration (e.g., for a 5 mg/kg dose).

-

Ensure the solution is clear and free of particulates.

-

-

Administration:

-

Administer the solution to C57Bl/6 mice via intravenous injection (e.g., into the tail vein).[1] The injection volume should be carefully controlled based on the mouse's weight.

-

Assessment of Anti-Seizure Activity in Tsc1+/- Mice

This protocol describes the methodology for evaluating the efficacy of this compound in a genetic mouse model of epilepsy.

Animal Model:

-

Tsc1+/- mice, which exhibit spontaneous electrographic seizures, are used as a model for tuberous sclerosis complex-associated epilepsy.[1][8]

Experimental Procedure:

-

Surgical Implantation: Surgically implant intracortical electrodes for electroencephalogram (EEG) recordings in P14 Tsc1+/- mice.

-

Baseline EEG Recording: After a recovery period, record baseline EEG activity to establish the frequency, duration, and amplitude of spontaneous seizures.

-

This compound Administration:

-

Post-Administration EEG Recording: Continue EEG recordings for a defined period (e.g., 2-2.5 hours) following the injection.[8]

-

Data Analysis:

-

Quantify the number, duration, and amplitude of electrographic seizures before and after the administration of this compound.

-

Compare the seizure parameters between the pre- and post-injection periods and between the drug-treated and vehicle-treated groups.

-

Concluding Remarks

This compound is a highly selective and potent tool for probing the function of GluN2C/2D-containing NMDA receptors in vivo. The provided protocols for formulation, administration, and efficacy testing in a relevant disease model offer a foundation for further investigation into the therapeutic potential of targeting these specific NMDA receptor subunits. Researchers should adhere to all institutional and national guidelines for the ethical use of animals in research.

References

- 1. Development of a Dihydroquinoline–Pyrazoline GluN2C/2D-Selective Negative Allosteric Modulator of the N-Methyl-d-aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a Dihydroquinoline-Pyrazoline GluN2C/2D-Selective Negative Allosteric Modulator of the N-Methyl-d-aspartate Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. umimpact.umt.edu [umimpact.umt.edu]

- 6. Mechanism for noncompetitive inhibition by novel GluN2C/D N-methyl-D-aspartate receptor subunit-selective modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US11981652B2 - GluN2C/D subunit selective antagonists of the N-methyl-D-aspartate receptor - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for DQP-997-74 in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the current understanding and recommended usage of DQP-997-74, a selective negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing GluN2C or GluN2D subunits.[1][2][3] The information is compiled for researchers utilizing rodent models in neuroscience and drug development.

Introduction

This compound, also known as (S)-(-)-2i, is a potent and selective antagonist for GluN2C- and GluN2D-containing NMDA receptors.[1][3] It exhibits significantly higher selectivity for these subunits over GluN2A and GluN2B subunits, making it a valuable tool for investigating the physiological and pathological roles of GluN2C/2D-mediated neurotransmission.[1][2][3] Research suggests its potential therapeutic application in neurological disorders characterized by hypersynchronous neuronal activity, such as certain forms of epilepsy.[1][2]

Mechanism of Action

This compound acts as a negative allosteric modulator of the NMDA receptor.[1] Its inhibitory effect is dependent on the presence of the agonist glutamate, suggesting that it binds to a site on the receptor that is distinct from the agonist binding site.[1][4] This binding reduces the channel's ion flow in response to glutamate, thereby dampening neuronal excitation. The time-dependent nature of its inhibitory action may be particularly effective in attenuating high-frequency synaptic transmission associated with pathological states.[2]

Below is a diagram illustrating the signaling pathway of NMDA receptors, including the site of action for this compound.

Caption: NMDA Receptor Signaling and this compound Modulation.

Data Presentation

In Vitro Potency and Selectivity

The following table summarizes the in vitro inhibitory activity of this compound on different NMDA receptor subunits.

| Receptor Subunit | IC₅₀ (µM) |

| GluN2C | 0.069[1][3] |

| GluN2D | 0.035[1][3] |

| GluN2A | 5.2[1][3] |

| GluN2B | 16[1][3] |

Pharmacokinetics in Mice

Pharmacokinetic parameters of this compound in C57Bl/6 mice following a single administration are detailed below.

| Administration Route | Dose (mg/kg) | Cₘₐₓ (ng/mL or ng/g) | Tₘₐₓ (h) | t₁/₂ (h) | AUC₀.₂₅₋₄ ₕ (h·ng/mL) |

| Intraperitoneal (IP) | 10 | Plasma: 1873[1] | 0.5[1] | 1.5[1] | 3854[1] |

| Brain: 23[1] | 0.5[1] | >4[1] | 64[1] | ||

| Intravenous (IV) | 5 | Plasma: 642 (at 15 min)[1] | N/A | N/A | N/A |

| Brain: 14 (at 15 min)[1] | N/A | N/A | N/A |

Experimental Protocols

The following protocols are based on published studies and are intended as a guide. Researchers should optimize these protocols for their specific experimental needs.

Anticonvulsant Efficacy in a Mouse Model of Tuberous Sclerosis Complex (TSC)

This protocol describes the use of this compound to assess its anticonvulsant effects in Tsc1+/- mice, a model for TSC-induced epilepsy.[1]

1. Animal Model:

-

Male Tsc1+/- mice at postnatal day 14 (P14).[1]

2. Compound Preparation and Dosing:

-

Vehicle for Intraperitoneal (IP) Administration: A 1:1 solution of PEG400 and sterile water.[1]

-

Dosage Range: 7, 14, and 28 mg/kg administered via IP injection.[1]

-

Preparation: Dissolve this compound in the vehicle to the desired concentration. Ensure complete dissolution.

3. Experimental Procedure:

-

Implant intracortical EEG electrodes in the neocortex of P14 Tsc1+/- mice.[1]

-

Allow for a baseline EEG recording period to establish spontaneous seizure frequency.[1]

-

Administer a single IP injection of this compound at the desired dose (7, 14, or 28 mg/kg) or vehicle control.[1]

-

Continue EEG recording post-injection to monitor seizure frequency, duration, and amplitude.[1]

4. Expected Outcome:

-

Dose-dependent reduction in spontaneous electrographic seizures.[1] At 14 mg/kg, a significant reduction in seizures is observed, with complete cessation in some animals.[1] At 28 mg/kg, a more immediate and robust suppression of epileptic events is expected.[1]

Below is a workflow diagram for the described experimental protocol.

Caption: Workflow for Anticonvulsant Efficacy Testing.

General Administration Protocols

The following are general guidelines for preparing and administering this compound.

Vehicle Formulations:

-

For Intraperitoneal (IP) Administration:

-

50:50 PEG400/H₂O.[1]

-

-

For Intravenous (IV) Administration:

-

5% N-methyl-2-pyrrolidine, 5% Solutol HS-15, and 90% saline.[1]

-

-

Alternative Formulations (from commercial supplier):

-

For a clear solution of ≥ 5 mg/mL: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

-

For administration in corn oil (for dosing periods exceeding two weeks): 10% DMSO and 90% corn oil.

-

Storage:

-

Store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month.

Important Considerations

-

Limited Data: The available in vivo data for this compound is currently limited to a single mouse model of epilepsy. Dosages and efficacy in other rodent models (e.g., rats) and for other indications have not been reported in the peer-reviewed literature.

-

Toxicity: There is currently no published data on the toxicology or safety profile of this compound in rodents. Researchers should conduct appropriate safety assessments for their specific experimental designs.

-

Brain Penetration: While this compound does cross the blood-brain barrier, its brain concentrations are relatively low compared to plasma levels after IP administration.[1] This should be taken into account when designing experiments and interpreting results.

-

Solubility: this compound may have limited solubility. It is crucial to ensure complete dissolution in the chosen vehicle before administration.

These application notes are intended to serve as a starting point for researchers working with this compound. Further optimization and validation will be necessary for specific experimental applications.

References

- 1. Development of a Dihydroquinoline–Pyrazoline GluN2C/2D-Selective Negative Allosteric Modulator of the N-Methyl-d-aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Development of a Dihydroquinoline-Pyrazoline GluN2C/2D-Selective Negative Allosteric Modulator of the N-Methyl-d-aspartate Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for DQP-997-74

For Researchers, Scientists, and Drug Development Professionals

Introduction

DQP-997-74 is a potent and selective negative allosteric modulator (NAM) of N-methyl-D-aspartate receptors (NMDARs) containing the GluN2C or GluN2D subunits.[1][2] Its high selectivity makes it a valuable research tool for investigating the physiological and pathological roles of GluN2C/D-containing NMDARs, which are implicated in various neurological disorders.[1] Proper dissolution and handling of this compound are critical for obtaining reliable and reproducible experimental results. This document provides detailed protocols for the dissolution of this compound for both in vitro and in vivo applications.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₈H₁₉Cl₂F₂N₃O₄ |

| Molecular Weight | 570.37 g/mol |

| Appearance | Off-white to light yellow solid |

Solubility Data

This compound is a hydrophobic compound with limited solubility in aqueous solutions. The following table summarizes its solubility in various common laboratory solvents.

| Solvent | Concentration | Remarks |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (175.32 mM) | Requires sonication for complete dissolution. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility. |

| Ethanol | Low / Not Reported | Not recommended as a primary solvent. |

| Methanol | Low / Not Reported | Not recommended as a primary solvent. |

| Phosphate-Buffered Saline (PBS) | Low / Not Reported | Not recommended for initial stock solution preparation. Some studies indicate solubility limits of around 3 µM in aqueous recording solutions.[3] |

Experimental Protocols

Protocol 1: Preparation of High-Concentration Stock Solution for In Vitro Experiments

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated micropipettes

-

Vortex mixer

-

Ultrasonic bath

Procedure:

-